2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Description
2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33. The purity is usually 95%.
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Biological Activity
2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic compound characterized by its unique molecular structure, which incorporates a methoxy group, a pyrazole moiety, and a thiophene ring. This combination suggests potential pharmacological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections will detail the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is C12H14N2O2S, with a molecular weight of 258.32 g/mol. Its structural features include:
- Methoxy Group : Enhances solubility and biological activity.
- Pyrazole Ring : Known for diverse biological activities, including anticancer and antimicrobial properties.
- Thiophene Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | 0.5 µg/mL |
Escherichia coli | 0.5 µg/mL | 1.0 µg/mL |
Pseudomonas aeruginosa | 1.0 µg/mL | 2.0 µg/mL |
Candida albicans | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to standard antibiotics like ampicillin.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity Data
Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 61 | 76 |
20 | 85 | 93 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases, potentially providing an alternative to traditional anti-inflammatory medications.
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated several pyrazole derivatives, including our compound of interest, against common pathogens. The results highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus epidermidis, which is crucial for treating persistent infections associated with medical devices .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, where it was found that compounds similar to this compound significantly reduced edema in animal models of inflammation . This study supports the potential use of this compound in therapeutic applications aimed at inflammatory conditions.
Properties
IUPAC Name |
2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-8-12(16)13-7-11(10-3-6-18-9-10)15-5-2-4-14-15/h2-6,9,11H,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFBVJYJHNUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.